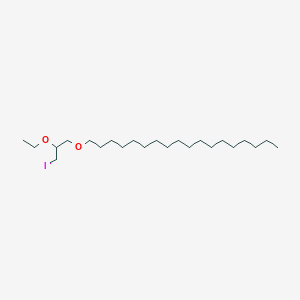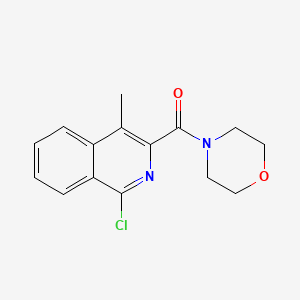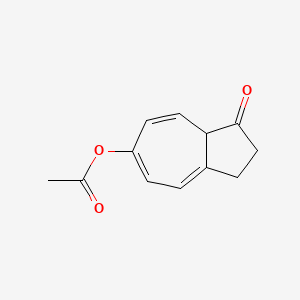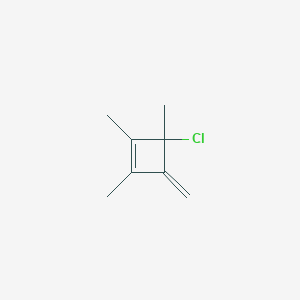
5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol is an organic compound with the molecular formula C10H12O2 It is a derivative of benzene, featuring a hydroxyl group at positions 1 and 3, and a 2-methylprop-1-en-1-yl group at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol can be achieved through several synthetic routes. One common method involves the alkylation of resorcinol (benzene-1,3-diol) with isobutene in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can enhance the reaction rate and selectivity. The final product is often isolated through distillation or extraction techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, while nitration requires a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may modulate the activity of enzymes and receptors, leading to its observed biological effects. Specific pathways involved include the inhibition of oxidative stress and the modulation of inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-phenylpropene: Similar structure but lacks the hydroxyl groups.
1-Phenyl-2-methylpropene: Another isomer with a different arrangement of the methyl and phenyl groups.
2-Methyl-1-phenyl-1-propene: Similar to 5-(2-Methylprop-1-en-1-yl)benzene-1,3-diol but without the hydroxyl groups.
Uniqueness
This compound is unique due to the presence of both hydroxyl groups and the 2-methylprop-1-en-1-yl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88464-60-2 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
5-(2-methylprop-1-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C10H12O2/c1-7(2)3-8-4-9(11)6-10(12)5-8/h3-6,11-12H,1-2H3 |
Clé InChI |
VROJZOSGGFJJPK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC(=CC(=C1)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran](/img/structure/B14375584.png)

![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14375599.png)
![Bicyclo[5.2.1]deca-1,6-diene](/img/structure/B14375607.png)
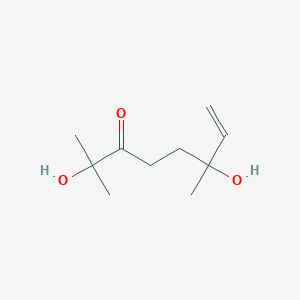
![4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14375615.png)
![1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene](/img/structure/B14375631.png)

![6-Nitrosobenzo[h]quinolin-5(1H)-one](/img/structure/B14375659.png)
